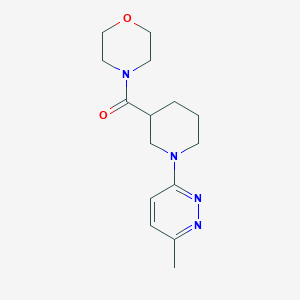

(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone

CAS No.: 2195811-06-2

Cat. No.: VC4435406

Molecular Formula: C15H22N4O2

Molecular Weight: 290.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2195811-06-2 |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.367 |

| IUPAC Name | [1-(6-methylpyridazin-3-yl)piperidin-3-yl]-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C15H22N4O2/c1-12-4-5-14(17-16-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 |

| Standard InChI Key | CQDXSLGCTDGXJM-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCOCC3 |

Introduction

(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone is a complex organic compound featuring a unique combination of a pyridazine ring, a piperidine ring, and a morpholine moiety. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications, particularly in the development of drugs targeting neurological and inflammatory diseases.

Structural Features

The compound includes functional groups like amides, which contribute to its reactivity with nucleophiles. It is stable under various pH conditions, making it suitable for diverse biochemical applications.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structural integrity and purity of this compound.

Synthesis and Preparation Methods

The synthesis of (1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone involves multi-step organic reactions. A common synthetic route starts with the preparation of 1-(6-methylpyridazin-3-yl)piperidin-3-amine, which is then reacted with morpholine and a suitable carbonyl source to form the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production

In an industrial setting, large-scale batch reactors or continuous flow reactors are employed to enhance efficiency and yield. These methods allow for controlled temperature and pressure conditions, which are crucial for optimizing the synthesis process.

Chemical Reactions and Stability

(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone can undergo various chemical reactions typical for amides and heterocycles:

-

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

-

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

-

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and morpholine moieties.

Applications in Scientific Research

This compound has a wide range of applications in scientific research:

-

Chemistry: Used as a building block in the synthesis of more complex molecules.

-

Biology: Investigated for its potential as a biochemical probe.

-

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and inflammatory diseases.

Similar Compounds

-

1-(6-Methylpyridazin-3-yl)piperidin-3-amine: A precursor in the synthesis of the target compound.

-

(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methylamine: Another related compound with similar structural features.

Uniqueness

The unique combination of pyridazine, piperidine, and morpholine moieties confers distinct chemical and biological properties, making it valuable for various research and industrial applications.

Research Findings and Future Directions

While specific physical properties such as solubility and melting point are not detailed in available resources, these characteristics are essential for understanding the compound's behavior in biological systems. Further studies are required to elucidate the precise molecular interactions and pathways affected by this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume